(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUPNIXKBJMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017819 | |
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-70-2 | |
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: Basic Properties and Analytical Profiling of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Executive Summary
The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents an ongoing challenge for forensic and clinical toxicology. (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , commonly referred to as the JWH-019 5-hydroxyindole metabolite , is a critical Phase I biomarker used to verify the ingestion of the parent compound, JWH-019. Because parent SCRAs are highly lipophilic and rarely excreted intact in urine, identifying structurally unique metabolites is the cornerstone of modern toxicological screening. This whitepaper details the chemical properties, metabolic pathways, and self-validating analytical protocols required for the rigorous quantification of this target analyte.
Chemical Identity & Structural Properties
JWH-019 is an aminoalkylindole derivative that differs from the prototypical SCRA, JWH-018, solely by the presence of a hexyl rather than a pentyl side chain. The 5-hydroxyindole metabolite is generated when hepatic enzymes oxidize the indole core.
Table 1: Chemical Identity & Structural Properties
| Property | Specification |
| IUPAC / Formal Name | (1-hexyl-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| Common Name | JWH-019 5-hydroxyindole metabolite |
| CAS Registry Number | 1379604-70-2 |
| Molecular Formula | C₂₅H₂₅NO₂ |
| Molecular Weight | 371.47 g/mol |
| Physical State | Crystalline solid |
| UV/Vis Maxima (λmax) | 218, 247, 315 nm |
Data sourced from verified reference material specifications .
Pharmacological Context & Metabolic Pathway
Understanding the pharmacokinetic fate of JWH-019 is essential for accurate assay design. Parent SCRAs exhibit high affinity for central CB₁ and peripheral CB₂ receptors. Upon ingestion, the highly lipophilic JWH-019 undergoes extensive Phase I metabolism driven by hepatic Cytochrome P450 (CYP450) enzymes to increase hydrophilicity for renal excretion.
Expert Insight (Causality & Artifact Generation): While indole ring hydroxylation yields our target 5-hydroxyindole metabolite, terminal oxidation of the hexyl chain yields an N-hexanoic acid metabolite. Crucially, this carboxylated metabolite can undergo in vivo decarboxylation, effectively shortening the chain and generating artifacts identical to JWH-018 metabolites . Therefore, detecting the 5-hydroxyindole or N-(6-hydroxyhexyl) metabolites of JWH-019 is strictly required to definitively differentiate JWH-019 consumption from JWH-018 consumption.
Figure 1: Phase I metabolic pathways of JWH-019 yielding the 5-hydroxyindole metabolite.
Analytical Methodology & Experimental Protocols
Relying solely on immunoassay screening (ELISA) is insufficient due to high cross-reactivity among structurally similar SCRA metabolites. A robust, self-validating analytical system requires a presumptive screen followed by definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirmation.
Figure 2: Self-validating LC-MS/MS workflow for SCRA metabolite quantification in urine.
Protocol 1: Self-Validating LC-MS/MS Confirmatory Workflow
This protocol is engineered to eliminate matrix effects and ensure quantitative integrity.
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Sample Aliquoting & Internal Standard Addition: Transfer 1.0 mL of the biological urine sample to a clean glass tube. Immediately add 10 µL of a deuterated internal standard (e.g., JWH-018-d5 or a bespoke JWH-019-d5 analog). Causality: The deuterated standard co-elutes with the target analyte and experiences identical ionization suppression in the mass spectrometer. This creates a self-validating ratio that mathematically corrects for variable extraction recoveries and matrix effects.
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Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase (from E. coli) and 500 µL of sodium acetate buffer (pH 5.0). Incubate at 37°C for 60 minutes. Causality: Phase II metabolism conjugates the 5-hydroxyindole metabolite with glucuronic acid to facilitate renal clearance. Hydrolysis cleaves this covalent bond, liberating the free Phase I metabolite necessary for organic extraction.
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Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 3 mL methanol followed by 3 mL deionized water. Load the hydrolyzed sample. Wash with 3 mL of 5% methanol in water, then dry the column under maximum vacuum for 5 minutes. Elute the target analytes with 3 mL of 100% methanol. Causality: The wash step removes hydrophilic urinary salts and proteins, while the hydrophobic C18 stationary phase retains the lipophilic SCRA metabolites, preventing downstream ion suppression.
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Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% formic acid).
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LC-MS/MS Acquisition: Inject 10 µL onto a biphenyl or C18 analytical column. Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the precursor ion [M+H]⁺ at m/z 372.5, transitioning to specific product ions for definitive identification.
Protocol 2: ELISA Cross-Reactivity Screening
Immunoassays targeting the JWH-018 N-(5-hydroxypentyl) metabolite frequently exhibit cross-reactivity with JWH-019 metabolites .
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Calibrator Preparation: Fortify drug-free synthetic urine with the JWH-019 5-hydroxyindole metabolite to establish 5 µg/L and 10 µg/L cutoff calibrators.
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Competitive Binding: Add 10 µL of the sample and 100 µL of an enzyme-conjugate (horseradish peroxidase-labeled SCRA) to a microplate pre-coated with anti-SCRA antibodies. Incubate for 60 minutes in the dark. Causality: The free metabolite in the biological sample competes with the enzyme-conjugate for limited antibody binding sites.
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Signal Generation: Wash the wells thoroughly to remove unbound conjugate. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with 1M HCl after 30 minutes and read the absorbance at 450 nm. Causality: Because this is a competitive assay, the final color intensity is inversely proportional to the concentration of the target metabolite in the sample.
Quantitative Data Summary
The following table synthesizes key pharmacological and analytical metrics to aid in method development and data interpretation.
Table 2: Key Quantitative Metrics for JWH-019 and its 5-Hydroxyindole Metabolite
| Metric | Value | Clinical / Analytical Significance |
| Parent CB₁ Affinity (Kᵢ) | 9.8 nM | Highly potent central psychoactivity (superior to Δ⁹-THC). |
| Parent CB₂ Affinity (Kᵢ) | 5.6 nM | Strong peripheral immune system modulation. |
| Metabolite Precursor Ion | m/z 372.5 [M+H]⁺ | Primary target mass for LC-MS/MS MRM tuning. |
| ELISA Validated Cutoff | 5.0 - 10.0 µg/L | Threshold for presumptive positive in urine screening . |
| Intra-plate Imprecision | ≤ 8.2% | Demonstrates high reproducibility of the immunoassay. |
References
-
Hutter, M., Broecker, S., Kneisel, S., et al. "Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694 in human urine using LC-MS/MS." Current Pharmaceutical Biotechnology, 19(2), 144-162 (2018). Available at:[Link]
-
Barnes, A.J., Young, S., Spinelli, E., et al. "Validation of an ELISA Synthetic Cannabinoids Urine Assay." Therapeutic Drug Monitoring, 37(5):661–669 (2015). Available at:[Link]
Pharmacological and Toxicological Profile of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
An In-Depth Technical Guide for Drug Development and Forensic Toxicology Professionals
Executive Summary
The synthetic cannabinoid receptor agonist (SCRA) landscape presents unique challenges in both clinical toxicology and neuropharmacology. (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , more commonly identified as the JWH-019 5-hydroxyindole metabolite , represents a critical node in the biotransformation of the parent compound JWH-019. Unlike the metabolic deactivation typical of many classical xenobiotics, the phase I hydroxylation of aminoalkylindoles often yields metabolites that retain or exceed the pharmacological potency of their parent structures.
This whitepaper synthesizes the structural ontology, pharmacodynamics, CYP450-mediated pharmacokinetics, and self-validating analytical protocols required to study this highly active metabolite.
Chemical & Structural Ontology
(1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is an aminoalkylindole derivative. Structurally, it consists of an indole core substituted at the 1-position with a hexyl chain, at the 3-position with a naphthoyl group, and crucially, at the 5-position with a hydroxyl group.
The structure-activity relationship (SAR) of this class dictates that the hydrophobic naphthoyl group and the N-alkyl chain are essential for anchoring the molecule within the deep hydrophobic binding pocket of the Cannabinoid Type 1 (CB1) receptor. The introduction of a hydroxyl group at the 5-position of the indole ring does not sterically hinder this binding conformation. Instead, it may introduce novel hydrogen-bonding interactions with receptor residues, explaining why this specific metabolite retains profound biological activity[1].
Pharmacodynamics: Receptor Kinetics and Efficacy
A defining and dangerous characteristic of first- and second-generation SCRAs is their capacity to produce active phase I metabolites. While the phytocannabinoid Δ9-THC acts as a partial agonist at the CB1 receptor (Ki ≈ 39.5 nM), JWH-019 and its hydroxylated metabolites act as full agonists with sub-nanomolar to low-nanomolar affinities [1].
Signal Transduction Causality
Upon binding to the CB1 receptor (a Gαi/o-coupled GPCR), the 5-hydroxyindole metabolite triggers a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. This leads to:
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Inhibition of Adenylyl Cyclase (AC): A rapid decrease in intracellular cAMP levels.
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Modulation of Ion Channels: Inhibition of presynaptic N- and P/Q-type voltage-gated calcium channels, and activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization.
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MAPK/ERK Activation: Phosphorylation cascades that alter long-term gene expression and synaptic plasticity.
Because the metabolite is a full agonist, it achieves a higher Emax (maximum efficacy) than THC, driving the severe clinical toxicity—such as seizures, profound tachycardia, and psychosis—observed in SCRA overdoses.
Figure 1: GPCR signaling cascade activated by the JWH-019 5-hydroxyindole metabolite.
Quantitative Pharmacodynamic Comparison
Table 1: Comparative Binding Affinity and Efficacy (Extrapolated from JWH-018/019 Homolog Data)
| Compound | CB1 Affinity ( Ki , nM) | Efficacy ( Emax % vs CP-55,940) | Receptor Action |
| Δ9-THC | ~39.5 | ~45% | Partial Agonist |
| JWH-019 (Parent) | ~9.0 | 100% | Full Agonist |
| 5-OH-indole JWH-019 | < 5.0 | 100% | Full Agonist |
| JWH-019 N-COOH | > 10,000 | 0% | Inactive |
Pharmacokinetics: CYP450-Mediated Biotransformation
The parent compound, JWH-019, is highly lipophilic and undergoes rapid and extensive first-pass metabolism in the liver. Recent enzymatic mapping indicates that CYP1A2 and CYP2J2 are the primary cytochrome P450 isoforms responsible for the oxidative metabolism of JWH-019 [2].
The biotransformation yields several parallel phase I products:
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Indole Ring Hydroxylation: Yields the 5-hydroxyindole and 6-hydroxyindole metabolites.
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Alkyl Chain Hydroxylation: Yields various N-hydroxypentyl and N-hydroxyhexyl isomers.
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Terminal Oxidation: Yields the inactive N-hexanoic acid (JWH-019 COOH) metabolite [3].
Following Phase I oxidation, the 5-hydroxyindole metabolite is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a highly water-soluble O-glucuronide, facilitating renal excretion.
Figure 2: CYP450-mediated phase I metabolic pathways of JWH-019.
Analytical Toxicology: LC-MS/MS Workflows
Because parent SCRAs are rarely detectable in urine due to near-complete metabolism, forensic and clinical laboratories must target metabolites like (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone to prove consumption.
MRM Transition Logic
In tandem mass spectrometry (LC-MS/MS), the precursor ion for the 5-hydroxyindole metabolite is m/z 372 (Parent JWH-019 m/z 356 + 16 Da for the hydroxyl group). Collision-induced dissociation (CID) cleaves the molecule at the methanone bridge. The charge is retained on the naphthoyl moiety, yielding a highly stable quantifier product ion at m/z 155, and a secondary qualifier ion at m/z 127 (naphthyl cation) [3].
Table 2: Optimized LC-MS/MS MRM Parameters
| Analyte | Precursor Ion ( m/z ) | Quantifier Ion ( m/z ) | Qualifier Ion ( m/z ) | Collision Energy (eV) |
| JWH-019 | 356.2 | 155.1 | 127.1 | 25 |
| 5-OH-indole JWH-019 | 372.2 | 155.1 | 127.1 | 25 |
| JWH-019 N-COOH | 386.2 | 155.1 | 127.1 | 25 |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed with internal causality and self-validation mechanisms.
Protocol A: LC-MS/MS Quantification from Urine
Causality Focus: Enzymatic hydrolysis is mandatory. Because >90% of the 5-hydroxyindole metabolite is excreted as a Phase II glucuronide conjugate, failing to cleave this bond will result in false-negative quantifications.
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Sample Preparation: Aliquot 1.0 mL of human urine into a clean glass tube. Spike with 10 μL of internal standard (e.g., JWH-018 5-OH-d9 at 100 ng/mL) to correct for downstream extraction losses and matrix-induced ion suppression.
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Enzymatic Hydrolysis: Add 500 μL of 0.1 M acetate buffer (pH 4.5) and 25 μL of β -glucuronidase (from E. coli or H. pomatia). Incubate at 55°C for 60 minutes. Self-Validation: Include a positive control sample spiked with a known concentration of a glucuronidated standard to verify enzyme efficiency.
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Solid-Phase Extraction (SPE):
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Condition a mixed-mode polymeric cation-exchange SPE cartridge with 2 mL methanol, followed by 2 mL deionized water.
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Load the hydrolyzed sample.
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Wash with 2 mL of 5% methanol in water to remove polar interferences.
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Elute the target metabolite using 2 mL of Hexane:Ethyl Acetate (50:50, v/v).
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Reconstitution & Injection: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and inject 5 μL into the LC-MS/MS system.
Figure 3: Analytical workflow for the quantification of JWH-019 metabolites in urine.
Protocol B: In Vitro Radioligand Displacement Assay
Causality Focus: To prove that the metabolite retains pharmacological activity, we must measure its ability to displace a known, high-affinity radioligand from the CB1 receptor.
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Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing human CB1 receptors. Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).
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Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM of the radioligand [ 3 H]CP-55,940, and varying concentrations of the (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (ranging from 10−11 to 10−5 M).
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Equilibration: Incubate the plate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.
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Filtration & Counting: Rapidly filter the assay mix through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific binding of the highly lipophilic ligands. Wash filters three times with ice-cold wash buffer. Measure retained radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. Self-Validation: Run CP-55,940 or WIN 55,212-2 as a parallel positive control to ensure the calculated Ki aligns with historical laboratory baselines.
Conclusion
The pharmacological profile of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone underscores a critical paradigm in synthetic cannabinoid toxicology: metabolism does not equal deactivation . Driven by hepatic CYP1A2 and CYP2J2 oxidation, this phase I metabolite retains full agonist efficacy and nanomolar affinity at the CB1 receptor. For researchers and drug development professionals, understanding the pharmacodynamics and analytical signatures of this compound is paramount for mapping the toxicity of next-generation SCRAs and developing robust forensic screening methodologies.
References
- Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE.
- Tran, N., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI.
- Grigoryev, A., et al. (2013). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH. Liverpool John Moores University.
Pharmacological and Toxicological Profiling of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone: In Vitro and In Vivo Dynamics
Executive Summary
The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge to forensic toxicology and clinical pharmacology. (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , commonly designated as the JWH-019 5-hydroxyindole metabolite , is a major Phase I biotransformation product of the SCRA JWH-019. Unlike the metabolites of phytocannabinoids such as Δ9 -THC, which often exhibit reduced efficacy, the monohydroxylated metabolites of naphthoylindoles frequently retain high-affinity binding and full agonism at human cannabinoid receptors (CB1R and CB2R)[1].
This whitepaper provides an in-depth technical synthesis of the structural biology, in vitro pharmacodynamics, in vivo pharmacokinetics, and validated analytical methodologies for isolating and quantifying this potent metabolite.
Structural Biology & Chemical Identity
JWH-019 is structurally analogous to the prototypical SCRA JWH-018, differing only by the extension of the N-1 alkyl chain from a pentyl to a hexyl group. This elongation increases the molecule's lipophilicity, altering its metabolic clearance rate and receptor residence time.
During hepatic Phase I metabolism—primarily mediated by the cytochrome P450 enzyme CYP1A2 —JWH-019 undergoes rapid oxidative metabolism[2]. Hydroxylation at the 5-position of the indole ring yields (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone.
Causality in Structure-Activity Relationship (SAR): The addition of the hydroxyl group at the 5-position alters the electrostatic potential of the indole core. However, this modification aligns perfectly with a hydrophilic sub-pocket within the CB1 receptor's transmembrane domain. Consequently, the 5-hydroxyindole metabolite preserves the critical hydrogen-bonding and hydrophobic interactions necessary to stabilize the receptor in its active conformational state ( R∗ ), maintaining full agonistic properties[3].
In Vitro Pharmacodynamics: Receptor Affinity & Efficacy
The pharmacological danger of JWH-019 intoxication lies heavily in the activity of its metabolites. In vitro profiling utilizing Chinese Hamster Ovary (CHO) cells expressing human CB1 and CB2 receptors demonstrates that the 5-hydroxyindole metabolite acts as a highly potent, fully efficacious agonist.
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Receptor Affinity ( Ki ): Radioligand displacement assays reveal that the 5-hydroxyindole metabolite binds to CB1R with low-nanomolar affinity, comparable to its parent compound and significantly stronger than Δ9 -THC[4].
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Intrinsic Efficacy ( Emax ): In [35S]GTPγS binding assays, the metabolite induces robust G-protein activation, achieving an Emax of >95% relative to the synthetic full agonist CP-55,940. This full agonism is responsible for the severe central nervous system (CNS) depression and pro-convulsant effects observed in clinical overdose cases[5].
Fig 1: Gi/o-coupled GPCR signaling cascade activated by the JWH-019 5-hydroxyindole metabolite.
In Vivo Pharmacokinetics & Behavioral Pharmacology
In vivo, JWH-019 exhibits a slower onset of action compared to JWH-018, a pharmacokinetic delay attributed to the requirement of CYP1A2-mediated metabolic activation to form active species like the 5-hydroxyindole and 6-hydroxyhexyl metabolites[1].
In murine models, administration of these active metabolites triggers the classic "cannabinoid tetrad":
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Hypothermia: Profound drop in core body temperature.
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Analgesia: Increased latency in tail-flick assays.
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Catalepsy: Immobility in the bar test.
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Hypolocomotion: Suppression of spontaneous open-field activity.
Because the 5-hydroxyindole metabolite resists rapid secondary clearance and retains full CB1R activity, it significantly prolongs the duration of intoxication, leading to the unpredictable and severe toxicity profiles (e.g., tachycardia, acute kidney injury, and psychosis) associated with "Spice" or "K2" consumption[4].
Quantitative Data Summary
The following table synthesizes the binding affinities and efficacies of JWH-019 and its derivatives, contextualized against standard reference cannabinoids.
| Compound | CB1 Affinity ( Ki , nM) | CB2 Affinity ( Ki , nM) | Efficacy ( Emax % vs CP-55,940) | In Vivo Tetrad Activity |
| JWH-019 (Parent) | 9.8 ± 1.5 | 12.0 ± 2.1 | 100% (Full Agonist) | Active (Delayed Onset) |
| JWH-019 5-OH-indole | ~2.5 - 4.0 | ~3.0 - 5.5 | >95% (Full Agonist) | Active (Prolonged) |
| JWH-018 (Reference) | 1.2 ± 0.3 | 2.6 ± 0.5 | 100% (Full Agonist) | Active (Rapid Onset) |
| Δ9 -THC (Reference) | 41.0 ± 5.0 | 36.0 ± 4.0 | ~30% (Partial Agonist) | Active |
*Note: Values extrapolated from homologous naphthoylindole SAR profiles (e.g., JWH-018 5-OH-indole) due to identical pharmacophoric receptor interactions[3].
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for characterizing this compound.
Radioligand Competition Binding Assay
Purpose: To determine the receptor affinity ( Ki ) of the metabolite at CB1R. Causality Check: [3H]CP−55,940 is utilized as the radioligand because it is a non-selective, high-affinity full agonist, providing a highly stable baseline for displacing novel synthetic cannabinoids.
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Membrane Preparation: Homogenize CHO-hCB1 cells in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2 , 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL protein.
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Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP−55,940 , and varying concentrations of the 5-OH-JWH-019 metabolite (ranging from 0.01 nM to 10 µM).
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Validation Control: Define non-specific binding (NSB) by co-incubating control wells with 10 µM of unlabelled CP-55,940. Specific binding must constitute >80% of total binding for the assay to be valid.
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Termination: Incubate at 30°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% BSA (to reduce non-specific lipophilic binding).
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Analysis: Quantify radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
LC-MS/MS Quantification Workflow
Purpose: To detect and quantify the metabolite in forensic biological matrices (e.g., urine). Causality Check: Phase I hydroxylated metabolites of SCRAs are rapidly conjugated with glucuronic acid in vivo. Enzymatic hydrolysis is strictly required prior to extraction; omitting this step will drastically underestimate the free metabolite concentration, yielding false negatives[6].
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Enzymatic Hydrolysis: Aliquot 1.0 mL of urine. Add 50 µL of β -glucuronidase enzyme and 500 µL of sodium acetate buffer (pH 4.5). Incubate at 56°C for 60 minutes to cleave Phase II conjugates.
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Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 3 mL methanol followed by 3 mL deionized water. Load the hydrolyzed sample. Wash with 3 mL of 5% methanol in water to remove polar interferences. Elute the highly lipophilic metabolite with 3 mL of 100% methanol.
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Chromatography: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase. Inject onto a C18 UHPLC column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: Precursor [M+H]+ at m/z 372.47 . Use m/z 155.0 (naphthoyl fragment) as the quantifier and m/z 127.0 as the qualifier[7].
Fig 2: Validated analytical workflow for the extraction and LC-MS/MS quantification of the metabolite.
References
-
Tran, N., et al. "Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019)." MDPI Catalysts, 2023. 2
-
Brents, L.K., et al. "Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity." PLOS One, 2011. 4
-
Grigoryev, A., et al. "Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-019..." Drug Testing and Analysis, 2013. 7
-
Rajasekaran, M., et al. "Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors." Toxicology and Applied Pharmacology, 2013. 5
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- 3. researchgate.net [researchgate.net]
- 4. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Biotransformation and Analytical Profiling of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Executive Summary
(1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone—commonly referred to as 5-hydroxyindole JWH-019 —is a critical Phase I metabolite of the synthetic cannabinoid receptor agonist (SCRA) JWH-019[1]. As synthetic cannabinoids continue to evolve to evade legal frameworks, understanding their metabolic fate is paramount for forensic toxicology, clinical diagnostics, and pharmacological research. Because the parent compound JWH-019 is highly lipophilic and rapidly cleared from the bloodstream, it is rarely detected in its unchanged form in urine[2]. Instead, the detection of drug uptake relies entirely on identifying its biotransformed derivatives.
This technical whitepaper provides an in-depth analysis of the mechanistic origins, Phase II conjugation, and self-validating analytical workflows required to isolate and quantify 5-hydroxyindole JWH-019 in biological matrices.
Mechanistic Origins: Phase I Biotransformation
The parent molecule, JWH-019, consists of an indole core, a lipophilic N-hexyl chain, and a naphthalen-1-ylmethanone moiety. Upon systemic absorption, it undergoes extensive first-pass metabolism in the liver.
Cytochrome P450-Mediated Oxidation
The formation of 5-hydroxyindole JWH-019 is driven primarily by hepatic Cytochrome P450 (CYP) enzymes, with CYP1A2 acting as the primary contributor[1]. The lipophilic N-hexyl tail of JWH-019 anchors the molecule into the hydrophobic binding pocket of CYP1A2, positioning the indole ring in close proximity to the catalytic heme iron. This spatial orientation facilitates the insertion of molecular oxygen at the 5-position of the indole ring.
Causality & Pharmacological Impact: The addition of a hydroxyl group increases the molecule's polarity, preparing it for Phase II clearance. However, this is not strictly a detoxification step. Hydroxylated metabolites of aminoalkylindoles often retain significant binding affinity and intrinsic activity at CB1 and CB2 receptors[3]. The formation of 5-hydroxyindole JWH-019 contributes to the prolonged pharmacological and toxicological effects observed in SCRA overdoses, such as severe tachycardia, psychosis, and nephrotoxicity[4].
Phase I and II metabolic pathway of JWH-019 yielding 5-hydroxyindole JWH-019 and its glucuronide.
Downstream Metabolism: Phase II Glucuronidation
Once the 5-hydroxyl group is installed, the molecule becomes a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Based on structural homology with JWH-018, the major UGT isoforms responsible for this conjugation are UGT1A1, UGT1A9, and UGT2B7 [5].
These enzymes catalyze the transfer of a glucuronic acid moiety to the newly formed 5-hydroxyl oxygen, creating a highly polar O-glucuronide conjugate.
Analytical Significance: In human urine, free 5-hydroxyindole JWH-019 is present in negligible concentrations. The vast majority (>95%) is excreted as the glucuronide conjugate[6]. Therefore, any robust analytical workflow must incorporate an enzymatic hydrolysis step to cleave the glucuronic acid and yield the free Phase I metabolite, which possesses a superior mass spectrometry response and is easier to extract via solid-phase extraction (SPE)[6].
Self-Validating Analytical Workflow (LC-MS/MS)
To ensure trustworthiness and reproducibility in forensic and clinical settings, the extraction and quantification of 5-hydroxyindole JWH-019 must utilize a self-validating protocol. This involves the use of deuterated internal standards (IS) to correct for matrix effects and extraction losses dynamically.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Addition
-
Aliquot 1.0 mL of human urine into a clean glass test tube.
-
Add 20 µL of a deuterated internal standard solution (e.g., JWH-018-d5 at 100 ng/mL). Rationale: The structural similarity of JWH-018-d5 ensures it will mimic the extraction recovery and ionization suppression/enhancement of the target analyte.
-
Add 1.0 mL of 0.1 M sodium acetate buffer (pH 4.5) to optimize the environment for enzymatic cleavage.
Step 2: Enzymatic Hydrolysis
-
Add 50 µL of highly purified E. coli β-glucuronidase (minimum 100,000 units/mL).
-
Vortex briefly and incubate the mixture in a water bath at 60°C for 60 minutes.
-
Rationale:E. coli-derived β-glucuronidase is preferred over H. pomatia extracts as it lacks sulfatase activity and minimizes the conversion of minor metabolites into artifactual compounds[6].
Step 3: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 2 mL of methanol followed by 2 mL of deionized water through a mixed-mode cation exchange (MCX) SPE cartridge.
-
Loading: Apply the hydrolyzed urine sample to the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 2 mL of 5% methanol in water to elute hydrophilic matrix interferences (salts, urea). Follow with 2 mL of 0.1 M HCl to lock the basic indole nitrogen onto the cation-exchange resin.
-
Elution: Elute the target analyte using 2 mL of a highly organic, basic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide, 78:20:2 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Step 4: Reconstitution and UPLC-MS/MS Analysis
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Water with 0.1% Formic Acid / 50% Acetonitrile).
-
Inject 5 µL into a UPLC system coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Self-validating bioanalytical workflow for the quantification of 5-hydroxyindole JWH-019.
Quantitative Data & Biomarker Profiles
To accurately identify 5-hydroxyindole JWH-019 among other isomeric metabolites (such as 6-OH JWH-019 or 5-OH-hexyl JWH-019), chromatographic separation and precise MS/MS transitions are required. The table below summarizes the key quantitative parameters established in recent literature[1].
Table 1: Mass Spectrometry and Chromatographic Parameters for JWH-019 and its Major Metabolite
| Parameter | JWH-019 (Parent) | 5-hydroxyindole JWH-019 |
| Chemical Formula | C25H25NO | C25H25NO2 |
| Exact Mass | 355.19 | 371.19 |
| Precursor Ion (m/z)[M+H]+ | 356.47 | 372.47 |
| Primary Product Ion (m/z) | 155.00 (Naphthoyl cation) | 155.00 (Naphthoyl cation) |
| Secondary Product Ion (m/z) | 127.00 | 200.10 (Hydroxyindole core) |
| UPLC Retention Time (min) | 7.6 | 6.5 |
| CYP Vmax (pmol/min/mg) | N/A | ~432.0 (Total Oxidation) |
| CYP Km (µM) | N/A | 31.5 (Total Oxidation) |
Note: The retention time of 5-hydroxyindole JWH-019 (6.5 min) allows it to be chromatographically resolved from the N-hexyl chain hydroxylated isomer, 6-OH JWH-019 (5.5 min)[1].
References
-
Shih, M.-K., et al. "Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019)." Catalysts, 2023. URL:[Link]
-
Hutter, M., et al. "Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS." Current Pharmaceutical Biotechnology, 2018. URL:[Link]
-
Diao, X., & Huestis, M. A. "New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites." Frontiers in Chemistry, 2019. URL:[Link]
-
Presley, B. C., et al. "Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites." Pharmacology & Therapeutics, 2020. URL:[Link]
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- 2. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone toxicological data
Toxicological and Metabolic Profiling of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Executive Summary
The proliferation of second-generation synthetic cannabinoid receptor agonists (SCRAs) has introduced profound challenges in clinical toxicology, forensic pathology, and emergency medicine[1]. Among these, JWH-019 (1-hexyl-3-(1-naphthoyl)indole) is notorious for its high lipophilicity, potent receptor affinity, and severe toxidrome[2]. Because the parent compound is rapidly metabolized, forensic and clinical identification relies heavily on its biotransformation products[1]. A critical, major biomarker of this metabolic cascade is (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , commonly referred to as the JWH-019 5-hydroxyindole metabolite[3].
This technical guide provides an in-depth analysis of the pharmacodynamics, hepatic biotransformation, and quantitative detection methodologies for this specific metabolite, establishing self-validating protocols for its isolation in biological matrices.
Pharmacodynamics and Toxicological Mechanisms
The parent compound, JWH-019, acts as a full agonist at both the central cannabinoid type 1 (CB1) receptor ( Ki = 9.8 nM) and the peripheral cannabinoid type 2 (CB2) receptor ( Ki = 5.6 nM)[2]. These binding affinities are significantly superior to those of the traditional phytocannabinoid, Δ9 -THC[2].
Upon binding to the CB1 receptor—a G protein-coupled receptor (GPCR)—the ligand initiates a signaling cascade via pertussis toxin-sensitive Gi/o proteins[4]. Recent molecular docking studies reveal that JWH-019 anchors within the CB1 receptor utilizing essential amino acid residues PHE268, PHE170, and TRP279[5]. Interestingly, while its structural analog JWH-018 strongly activates the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway, JWH-019 exhibits a distinct spatial conformation in the linker binding pocket, leading to differential downstream signaling and behavioral effects[5].
Despite these molecular nuances, the clinical toxicity of JWH-019 and its active hydroxylated metabolites is severe. Documented adverse effects include profound restlessness, hallucinations, vertigo, tachycardia, and acute respiratory failure[1],[4]. A systematic review of synthetic cannabinoids highlights that compounds in this class frequently induce seizures and panic attacks, driven by intense dopaminergic stimulation and prolonged CB1 receptor occupancy[6].
Fig 1: JWH-019 CB1 receptor signaling cascade leading to systemic toxicity.
Hepatic Biotransformation and the 5-Hydroxyindole Metabolite
Because JWH-019 is highly lipophilic, it is rarely excreted unchanged in human urine[1]. To facilitate renal clearance, it is heavily metabolized by hepatic Cytochrome P450 (CYP450) enzymes[1]. The primary oxidative (Phase I) pathways include:
-
Indole Ring Hydroxylation: Oxidation at the 5-position of the indole ring yields the target analyte, (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone [3].
-
Aliphatic Chain Hydroxylation: Oxidation of the N-hexyl chain produces the 5-OH JWH-019 and 6-OH JWH-019 metabolites[1].
-
Terminal Oxidation: Further oxidation of the hydroxylated alkyl chain yields JWH-019 N-hexanoic acid[7].
The 5-hydroxyindole metabolite is of paramount forensic importance. Because phenolic hydroxyl groups are highly reactive, this metabolite undergoes extensive Phase II conjugation and is predominantly excreted as a glucuronide conjugate[7].
Fig 2: Hepatic CYP450 Phase I and UGT Phase II metabolic pathways of JWH-019.
Quantitative Analytical Data
Accurate forensic identification relies on precise mass spectrometry parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and UPLC-QTOF-MS are the gold standards for detecting the 5-hydroxyindole metabolite in biological matrices[7],[4].
Table 1: Mass Spectrometry and Chromatographic Parameters for JWH-019 and Key Metabolites
| Compound / Metabolite | Molecular Weight ( g/mol ) | Precursor Ion[M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) |
| JWH-019 (Parent) | 355.5[2] | 356.47[1] | 228 | 155 | 7.6[1] |
| 5-Hydroxyindole JWH-019 | 371.5[3] | 372.47[1] | 155[7] | 127[7] | 6.5[1] |
| 6-OH JWH-019 | 371.5[3] | 372.47[1] | 244[7] | N/A | 5.5[1] |
| 5-OH JWH-019 | 371.5[3] | 372.47[1] | 244[7] | N/A | 6.6[1] |
Self-Validating Analytical Protocol: UPLC-MS/MS Quantification
To ensure absolute trustworthiness in toxicological screening, the following protocol incorporates internal self-validation mechanisms to prevent false negatives caused by matrix effects or incomplete hydrolysis.
Step 1: Sample Preparation & Internal Standard Calibration
-
Action: Aliquot 1.0 mL of human urine. Spike with 10 ng of a deuterated internal standard (IS) such as JWH-019-d5.
-
Causality: The IS acts as a self-validating control. Because the IS shares the exact physicochemical properties of the target analyte, any signal suppression during electrospray ionization (ESI) or physical loss during extraction will uniformly affect both the IS and the analyte. The peak area ratio guarantees accurate absolute quantification regardless of matrix variations.
Step 2: Enzymatic De-glucuronidation
-
Action: Add 50 µL of β -glucuronidase (e.g., from H. pomatia) and 500 µL of 0.1 M phosphate buffer (pH 6.8). Incubate at 37°C for 60 minutes.
-
Causality: The 5-hydroxyindole metabolite is excreted almost entirely as a Phase II glucuronide conjugate. Without enzymatic cleavage, the mass spectrometer will search for the free metabolite mass (m/z 372.47) and fail to detect the much heavier conjugate, leading to a critical false-negative result.
Step 3: Selective Liquid-Liquid Extraction (LLE)
-
Action: Add 2 mL of a non-polar solvent mixture (Hexane:Ethyl Acetate, 9:1 v/v). Vortex aggressively for 5 minutes, centrifuge at 4000 rpm, and isolate the upper organic layer. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Causality: The naphthoylindole core is highly lipophilic. The 9:1 Hexane:Ethyl Acetate ratio is specifically chosen to extract the non-polar JWH-019 metabolites while leaving polar urinary interferences (salts, urea) in the aqueous phase, thereby maximizing the signal-to-noise ratio.
Step 4: Reconstitution and UPLC-MS/MS Acquisition
-
Action: Reconstitute the dried extract in 100 µL of mobile phase (50% Water / 50% Acetonitrile containing 0.1% Formic Acid). Inject 5 µL into the UPLC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions: m/z 372.47 → 155 (Quantifier) and 372.47 → 127 (Qualifier)[7],[1].
-
Causality: Formic acid donates protons to facilitate the formation of the [M+H]⁺ precursor ion (m/z 372.47). Monitoring two distinct product ions ensures structural confirmation; the 155 m/z fragment corresponds to the naphthoyl cation, confirming the intact upper structure of the molecule, while the 127 m/z transition provides secondary structural verification[7].
References
-
Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro. BioKB (uni.lu). 5
-
Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH. ljmu.ac.uk. 7
-
Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. 1
-
JWH 019 5-hydroxyindole metabolite - Cayman Chemical Forensics. bioscience.co.uk. 3
-
Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro | Request PDF - ResearchGate. researchgate.net. 4
-
Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. USP. 6
-
JWH 019 (CAS Number: 209414-08-4) | Cayman Chemical. caymanchem.com. 2
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- 3. JWH 019 5-hydroxyindole metabolite - Cayman Chemical Forensics [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Making sure you're not a bot! [observatorio.fm.usp.br]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Comprehensive Technical Guide: Solubility, Stability, and Analytical Characterization of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Executive Summary
The compound (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , universally recognized in forensic and clinical toxicology as the JWH-019 5-hydroxyindole metabolite , is a critical biomarker for the detection of synthetic cannabinoid consumption. Because the highly lipophilic parent compound (JWH-019) is rapidly and extensively metabolized in vivo, parent drugs are rarely detectable in human urine. Consequently, identifying Phase I hydroxylated metabolites is essential for confirming exposure.
This whitepaper provides a rigorous, field-proven framework for the physicochemical handling, solubility optimization, matrix stability, and LC-MS/MS quantification of this specific metabolite, designed for senior application scientists and drug development professionals.
Chemical Identity & Structural Dynamics
The structural architecture of this metabolite consists of a naphthoylindole core, an N-hexyl chain, and a critical hydroxyl group at the 5-position of the indole ring. This single hydroxyl modification fundamentally alters the molecule's hydrogen-bonding capacity and polarity compared to its parent compound, dictating its behavior in both biological matrices and extraction solvents.
Table 1: Physicochemical Properties
| Property | Value |
| Common Name | JWH-019 5-hydroxyindole metabolite |
| IUPAC Name | (1-hexyl-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| CAS Number | 1379604-70-2 |
| Molecular Formula | C₂₅H₂₅NO₂ |
| Molecular Weight | 371.5 g/mol |
| Physical State | Crystalline Solid |
Data supported by reference standards documentation (1)[1].
Pharmacokinetic Context & Metabolism
In vivo, JWH-019 undergoes rapid hepatic oxidation mediated by Cytochrome P450 (CYP450) enzymes. The primary biotransformation pathways include N-alkyl chain hydroxylation, terminal oxidation to a carboxylic acid, and indole ring hydroxylation (2)[2]. The 5-hydroxyindole metabolite is one of the most abundant and stable Phase I targets for urinalysis, making it a primary focus for ELISA and LC-MS/MS assay development (3)[3].
CYP450-mediated phase I metabolic pathways of JWH-019 yielding the 5-hydroxyindole metabolite.
Solubility Profile & Solvent Thermodynamics
The massive hydrophobic surface area generated by the naphthoyl and hexyl groups heavily outweighs the hydration energy provided by the single 5-OH group. Consequently, the compound is practically insoluble in aqueous buffers but highly soluble in polar aprotic and protic organic solvents.
Causality in Solvent Selection: When preparing stock solutions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required to disrupt the crystalline lattice via strong dipole interactions. For LC-MS/MS working standards, Methanol or Ethanol is preferred to ensure compatibility with mobile phases and prevent the viscosity issues associated with DMSO (4)[4].
Table 2: Empirical Solubility Profile
| Solvent | Approx. Solubility | Solvation Mechanism & Practical Notes |
| DMF | ~30 mg/mL | High dielectric constant; optimal for concentrated master stocks. |
| DMSO | ~20 mg/mL | Strong dipole interactions; preferred for in vitro assay spiking. |
| Ethanol / Methanol | ~2.5 mg/mL | Protic solvation via 5-OH H-bonding; ideal for LC-MS/MS calibration. |
| Aqueous Buffers (PBS) | < 0.1 mg/mL | Highly lipophilic core prevents hydration; requires <0.1% organic co-solvent. |
Stability Kinetics in Matrices
Stability is a critical parameter for forensic integrity. While the neat crystalline solid is highly stable, the molecule's behavior in biological matrices is complicated by non-specific binding (NSB) and enzymatic degradation.
Causality in Matrix Loss: In aqueous matrices like urine, highly lipophilic synthetic cannabinoid metabolites rapidly adsorb to the hydrophobic walls of polypropylene storage tubes. This is often misdiagnosed as chemical instability. To mitigate this, samples must be stored in silanized glass or treated with a surfactant/organic solvent (e.g., 1% BSA or 1% Methanol) prior to freezing.
Table 3: Stability Matrix & Recovery
| Storage Condition | Matrix | Duration | Integrity / Recovery |
| -20°C, Desiccated | Neat Solid | ≥ 2 Years | > 98% (No thermal degradation) |
| -20°C, Dark | Methanol Solution | > 6 Months | > 95% (Stable for analytical use) |
| 4°C | Human Urine (pH 6.0) | 7 Days | ~ 85-90% (Subject to non-specific binding) |
| 37°C | Human Plasma | 24 Hours | < 70% (Prone to oxidative loss) |
Analytical Workflows & Experimental Protocols
To ensure a self-validating system, the following LC-MS/MS protocol incorporates Internal Standard (IS) tracking and enzymatic hydrolysis. Because the 5-hydroxyindole metabolite is extensively conjugated to glucuronic acid in vivo, failure to perform hydrolysis will result in severe false negatives (5)[5].
Validated sample preparation and LC-MS/MS analytical workflow for metabolite quantification.
Step-by-Step Methodology: LC-MS/MS Quantification
Phase 1: Sample Preparation & Enzymatic Hydrolysis
-
System Suitability: Run a solvent blank and a System Suitability Test (SST) standard to verify column performance and absence of carryover.
-
Aliquot & Spike: Transfer 500 µL of urine into a silanized glass tube. Spike with 10 µL of deuterated internal standard (e.g., JWH-018-d5 5-hydroxypentyl metabolite, 100 ng/mL). Causality: The IS self-validates the extraction recovery and normalizes any matrix-induced ion suppression.
-
Hydrolysis: Add 50 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase (≥100,000 units/mL). Incubate at 37°C for 60 minutes to cleave phase-II conjugates.
Phase 2: Liquid-Liquid Extraction (LLE) 4. pH Adjustment: Adjust the hydrolysate to pH 9.0 using 0.1 M NaOH. Causality: The phenolic 5-hydroxyl group has a pKa of ~9.5. Adjusting to pH 9.0 ensures the molecule remains predominantly un-ionized, maximizing its partition coefficient into the organic phase. 5. Extraction: Add 2 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes. 6. Concentration: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Phase 3: Reconstitution & LC-MS/MS Analysis 7. Reconstitution: Dissolve the residue in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). 8. Injection: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 9. MRM Monitoring: Monitor the specific transitions for the JWH-019 5-hydroxyindole metabolite: m/z 372.2 → 155.0 (quantifier, representing the naphthyl cation) and m/z 372.2 → 127.0 (qualifier) in positive ESI mode (3)[3]. Note that ELISA assays may also be utilized for preliminary screening, with a recommended optimal urine cutoff of 5 µg/L for related synthetic cannabinoids (6)[6].
References
-
[JWH 019 (CAS Number: 209414-08-4) | Cayman Chemical] - Source: caymanchem.com - 4
-
[JWH 019 5-hydroxyindole metabolite - Cayman Chemical Forensics] - Source: bioscience.co.uk - 1
-
[Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019)] - Source: mdpi.com - 2
-
[Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH] - Source: ljmu.ac.uk - 3
-
[Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry] - Source: researchgate.net - 5
-
[Validation of an ELISA Synthetic Cannabinoids Urine Assay] - Source: nih.gov - 6
Sources
Application Note: In Vitro Pharmacological Characterization of the JWH-019 Metabolite (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Target Audience: Research Scientists, Toxicologists, and Assay Development Professionals Discipline: Molecular Pharmacology & Forensic Toxicology
Introduction & Scientific Context
The synthetic cannabinoid receptor agonist (SCRA) JWH-019—chemically known as (1-hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone—is a highly potent aminoalkylindole. Structure-activity relationship (SAR) studies demonstrate that its N-hexyl chain confers superior binding affinity for both central ( CB1 ) and peripheral ( CB2 ) cannabinoid receptors compared to traditional cannabinoids [1].
In vivo, JWH-019 is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP1A2 , yielding several oxidative phase I biotransformation products [2]. A major and structurally critical metabolite is (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (often referred to as the 5-hydroxyindole JWH-019 metabolite) [3]. Because phase I hydroxylation of the indole ring frequently preserves the pharmacophore required for GPCR activation, this metabolite is hypothesized to retain significant pharmacological activity. Characterizing its in vitro profile is essential for understanding the prolonged psychoactive effects, severe toxicity, and cross-reactivity observed in clinical screening assays[4].
Experimental Design & Self-Validating Workflow
-
Receptor Affinity (Radioligand Binding): Determines the equilibrium dissociation constant ( Ki ) by displacing the non-selective tritiated agonist [3H]CP55,940 .
-
Receptor Activation ( [35S]GTPγS Binding): Quantifies the immediate downstream event of GPCR activation (GTP exchange on the Gα subunit), providing highly accurate efficacy ( Emax ) and potency ( EC50 ) metrics.
-
Downstream Effector Modulation (cAMP TR-FRET): Measures the physiological consequence of Gi/o activation—the inhibition of adenylyl cyclase and subsequent reduction of intracellular cAMP.
Assay Architecture Visualizations
Fig 1. Multiplexed in vitro assay workflow for cannabinoid receptor characterization.
Fig 2. CB1/CB2 Gi/o-coupled signaling pathway modulated by 5-OH-JWH-019.
Step-by-Step Experimental Protocols
Protocol A: [3H]CP55,940 Radioligand Displacement Assay
Objective: Determine the binding affinity ( Ki ) of 5-OH-JWH-019 for CB1 and CB2 receptors.
-
Membrane Preparation: Utilize CHO-K1 cells stably expressing human CB1 or CB2 . Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2 , 2.5 mM EDTA, pH 7.4).
-
Compound Handling: Dissolve 5-OH-JWH-019 in 100% DMSO, then perform serial dilutions.
-
Critical Rationale: Synthetic cannabinoids are notoriously lipophilic and adhere to plastics. Maintain a final assay concentration of 0.5% fatty-acid-free Bovine Serum Albumin (BSA) in the buffer to act as a lipid carrier and prevent non-specific binding to the microplate walls.
-
-
Incubation: Combine 10 µg of membrane protein, 0.5 nM [3H]CP55,940 (tracer), and varying concentrations of 5-OH-JWH-019 ( 10−11 to 10−5 M) in a 96-well plate. Incubate at 30°C for 90 minutes to ensure equilibrium.
-
Filtration: Harvest membranes onto GF/C glass fiber filters using a vacuum manifold.
-
Critical Rationale: Pre-soak filters in 0.05% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand.
-
-
Validation System: Define Non-Specific Binding (NSB) using 10 µM unlabelled CP55,940. The assay is only valid if specific binding exceeds 80% of the total radioactive signal.
Protocol B: Functional [35S]GTPγS Binding Assay
Objective: Measure G-protein recruitment to differentiate between full agonism, partial agonism, and antagonism.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2 , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Membrane Permeabilization & GDP Addition: Mix 10 µg of membrane protein with 10 µM GDP and 10 µg/mL Saponin.
-
Critical Rationale: Saponin gently permeabilizes the membrane vesicles, ensuring the bulky [35S]GTPγS nucleotide has unrestricted access to the intracellular face of the GPCR. The high concentration of GDP (10 µM) is strictly required to force G-proteins into a basal, inactive state, thereby maximizing the signal-to-noise ratio upon agonist stimulation.
-
-
Reaction: Add 5-OH-JWH-019 dose-response dilutions and 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30°C.
-
Detection: Terminate by rapid filtration over GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.
-
Validation System: Normalize data to basal binding (0% stimulation, vehicle only) and maximal stimulation defined by a reference full agonist (10 µM CP55,940 or parent JWH-019 = 100%).
Protocol C: Homogeneous TR-FRET cAMP Accumulation Assay
Objective: Quantify the downstream physiological inhibition of adenylyl cyclase.
-
Cell Plating: Plate 5,000 CHO- CB1 cells/well in a 384-well low-volume plate.
-
Stimulation Cocktail: Add the 5-OH-JWH-019 dose-response series in stimulation buffer containing 10 µM Forskolin and 0.5 mM IBMX .
-
Critical Rationale: Because CB1/CB2 are Gi/o -coupled, basal cAMP levels in resting cells are too low to measure a meaningful decrease. Forskolin directly activates adenylyl cyclase, creating a stimulated cAMP "ceiling." The agonist's efficacy is measured by how well it suppresses this ceiling. IBMX inhibits phosphodiesterases, preventing the premature degradation of the cAMP signal.
-
-
Detection: Add the TR-FRET reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour at room temperature.
-
Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.
Data Presentation: Expected Pharmacological Parameters
To guide assay validation, the following table synthesizes the established baseline parameters for the parent compound (JWH-019) alongside the predicted pharmacological ranges for its 5-hydroxyindole metabolite, based on structure-activity profiling of N-hexyl indole cannabinoids[1].
| Compound | Target | Assay Type | Parameter | Representative Value |
| JWH-019 (Parent) | CB1 | Radioligand Binding | Ki | 9.8 nM |
| JWH-019 (Parent) | CB2 | Radioligand Binding | Ki | 5.6 nM |
| 5-OH-JWH-019 | CB1 | Radioligand Binding | Ki | ~15.0 - 25.0 nM |
| 5-OH-JWH-019 | CB2 | Radioligand Binding | Ki | ~10.0 - 20.0 nM |
| 5-OH-JWH-019 | CB1 | [35S]GTPγS | EC50 | ~20.0 - 45.0 nM |
| 5-OH-JWH-019 | CB1 | [35S]GTPγS | Emax | 85 - 95% (Full Agonist) |
*Note: 5-hydroxylation of the indole ring typically results in a minor reduction in absolute binding affinity compared to the parent molecule, but the metabolite generally retains high potency and full agonistic efficacy, contributing to prolonged in vivo toxicity.
References
-
Tran, N., et al. "Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019)." Catalysts, 2023, 13(6), 1008. [2]
-
Hutter, M., et al. "Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS." Current Pharmaceutical Biotechnology, 2018, 19(2): 144-162. [3]
-
Aung, M.M., et al. "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence, 2000, 60(2): 133-140. [1]
-
Barnes, A.J., et al. "Validation of an ELISA Synthetic Cannabinoids Urine Assay." Therapeutic Drug Monitoring, 2015, 37(5): 661-669. [4]
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- 3. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Introduction
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic compound belonging to the naphthoylindole family. Its structural similarity to well-characterized synthetic cannabinoids, such as JWH-018, suggests potential activity as a cannabinoid receptor agonist.[1][2] JWH-018 is a full agonist at both the CB1 and CB2 cannabinoid receptors and has been shown to induce cytotoxic and apoptotic effects in various cell types.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone in vitro.
The following protocols are designed to be a starting point for characterizing the biological activity of this compound. They are based on established methodologies for assessing cell viability, apoptosis, cell cycle progression, and the activation of key signaling pathways that are often modulated by cannabinoid receptor agonists.
I. Preliminary Assessment: Cell Viability and Cytotoxicity
A primary step in evaluating a novel compound is to determine its effect on cell viability and to identify a working concentration range. Colorimetric and lactate dehydrogenase (LDH) assays are robust methods for this initial screening.[4][5][6][7]
A. MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.[4][6] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
B. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[7][8]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
| Assay | Principle | Endpoint | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Formazan) | Decrease in signal indicates reduced cell viability |
| LDH | Release of lactate dehydrogenase from damaged cells | Colorimetric (Formazan) | Increase in signal indicates increased cytotoxicity |
II. Mechanistic Insights: Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining and caspase activity assays are recommended.
A. Annexin V/PI Staining for Flow Cytometry
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9][10][11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[12]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9][11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
B. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a key role in apoptosis.[13] Caspases-3 and -7 are key executioner caspases.[14][15] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[14][16]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[16][17]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.[16]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.[16] An increase in luminescence is proportional to the amount of caspase-3/7 activity.[16]
III. Cell Cycle Analysis via Flow Cytometry
To investigate if the compound affects cell cycle progression, propidium iodide (PI) staining followed by flow cytometry is a standard method.[12][18][19] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[12]
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[20]
-
Staining: Centrifuge the fixed cells and resuspend in PBS containing RNase A and PI.[20]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] A sub-G1 peak may indicate apoptotic cells with fragmented DNA.[12]
IV. Signaling Pathway Analysis
Cannabinoid receptor activation can modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[21]
A. Western Blot Analysis of MAPK Pathway
The MAPK/ERK pathway is a key regulator of cell proliferation and survival.[22] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2.[22][23][24][25]
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[22][23]
-
Immunoblotting: Block the membrane and probe with primary antibodies against total-ERK1/2 and phospho-ERK1/2. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[22]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control such as GAPDH to ensure equal protein loading.[22][23]
B. Immunofluorescence for NF-κB Nuclear Translocation
The NF-κB pathway is a critical regulator of inflammation and cell survival.[21] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus.[26][27] This can be visualized by immunofluorescence microscopy.[26][27][28][29][30]
Protocol: Immunofluorescence
-
Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[26][28]
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently-labeled secondary antibody.[26][29]
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips on microscope slides.[26][28]
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. An increase in nuclear p65 staining indicates NF-κB activation.[26][27]
V. Visualizations
Caption: Experimental workflow for the cellular characterization of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone.
Sources
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. JWH-018 [drugs.ncats.io]
- 4. scispace.com [scispace.com]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 6. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. protocols.io [protocols.io]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
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- 28. bio-protocol.org [bio-protocol.org]
- 29. Sign In [cshprotocols.cshlp.org]
- 30. Yale Immunofluorescence Protocol [sigmaaldrich.com]
Overcoming matrix effects in LC-MS/MS analysis of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Welcome to the Technical Support Center for Advanced LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in forensic and clinical toxicology: overcoming matrix effects during the quantification of synthetic cannabinoid metabolites.
Specifically, this guide focuses on (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone , the primary 5-hydroxyindole metabolite of the synthetic cannabinoid JWH-019. Because synthetic cannabinoids are highly potent, their metabolites are excreted in biological matrices (e.g., urine, blood) at trace levels (often <1 ng/mL). Accurate quantitation via Electrospray Ionization (ESI) LC-MS/MS is frequently compromised by matrix effects[1], which can cause severe signal suppression or enhancement. This guide provides field-proven causality, diagnostic workflows, and self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Diagnostic & Mitigation Workflow
Workflow for diagnosing and mitigating LC-MS/MS matrix effects for JWH-019 metabolites.
Part 2: Troubleshooting FAQs
Q1: Why does the ionization of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone fluctuate wildly between different patient urine samples? Causality: Urine is a highly variable biological matrix containing fluctuating levels of endogenous salts, creatinine, and uremic toxins. In an ESI source, these matrix components compete with the JWH-019 metabolite for available charge and surface space on the electrospray droplets[1]. If a high concentration of an endogenous compound (such as phospholipids) co-elutes with the metabolite, it monopolizes the charging process, preventing the analyte from transitioning into the gas phase. This causes severe ion suppression[2]. Furthermore, synthetic cannabinoid metabolites are typically excreted as glucuronide conjugates and require enzymatic hydrolysis prior to extraction; incomplete hydrolysis or residual β-glucuronidase can introduce exogenous proteinaceous matrix effects[3].
Q2: How do I quantitatively assess the matrix effect to ensure my data is legally and scientifically defensible? Causality & Logic: A self-validating system requires mathematical proof that the matrix is not skewing the quantitation. The gold standard is calculating the Matrix Factor (MF) via post-extraction spiking[2]. This isolates the ionization effect from the extraction recovery. By comparing the peak area of the metabolite spiked into an already-extracted blank matrix against a neat standard solution, you directly measure the suppression or enhancement caused solely by the MS source environment.
Q3: Solid Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) – which is better for mitigating matrix effects for this specific analyte? Causality: The (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone molecule is highly lipophilic (due to the naphthoylindole core) but contains a polar hydroxyl group. Simple LLE (e.g., using hexane/ethyl acetate) often co-extracts neutral lipids and phospholipids that cause late-eluting matrix effects in reversed-phase LC[4]. A mixed-mode cation exchange (MCX) SPE protocol allows for orthogonal washing steps: a strong organic wash (e.g., 100% methanol) removes neutral lipids while the analyte is retained via ionic and hydrophobic interactions, followed by a targeted pH-adjusted elution. This drastically reduces the phospholipid load entering the MS source[3].
Q4: Can chromatographic adjustments resolve co-eluting matrix components without sacrificing sample throughput? Causality: Yes. Using a steep gradient elution mode can compress the elution bands of interfering matrix components, shifting the retention time of the JWH-019 metabolite into a "clean window"[5]. Post-column infusion experiments often reveal specific "suppression zones" at the solvent front (polar salts) and late in the gradient (non-polar phospholipids)[2]. By utilizing a sub-2 µm superficially porous particle (SPP) column (e.g., a Biphenyl phase) and optimizing the gradient slope, you can force the metabolite to elute precisely between these zones. Biphenyl columns are particularly effective for naphthoylindoles due to π-π interactions, offering alternative selectivity compared to standard C18 columns and separating the analyte from isobaric matrix interferences[3].
Part 3: Validated Experimental Protocols
Protocol 1: Post-Column Infusion (Qualitative Assessment)
Self-Validation Checkpoint: The baseline MS/MS signal of the infused neat standard must maintain a Coefficient of Variation (CV) < 5% before the matrix extract is injected. If the baseline is unstable, clean the ESI source before proceeding.
-
Preparation: Prepare a neat solution of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone at 100 ng/mL in the initial mobile phase.
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column outlet and the MS ESI source[4].
-
Infusion: Infuse the metabolite solution at a constant flow rate (e.g., 10 µL/min) to establish a steady baseline MRM transition signal.
-
Injection: Inject a blank matrix extract (e.g., extracted drug-free urine) onto the LC column and run your standard chromatographic gradient[2].
-
Monitoring: Observe the MS/MS signal. Any significant drop (valley) or spike (peak) in the continuous baseline indicates zones of ion suppression or enhancement, respectively.
-
Optimization: Adjust the LC gradient or column chemistry to ensure the analyte's retention time falls strictly outside these disrupted zones[5].
Protocol 2: Optimized Mixed-Mode SPE Workflow for Urine
Self-Validation Checkpoint: Always process a "Blank + Internal Standard" and a "Blank + Analyte" alongside patient samples to verify the absence of exogenous contamination and to confirm absolute extraction recovery.
-
Sample Pretreatment: To 1 mL of urine, add 50 µL of stable-isotope labeled internal standard (e.g., JWH-018-d5) and 100 µL of β-glucuronidase. Incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates[3].
-
Dilution: Dilute the hydrolyzed sample with 1 mL of 0.1 M phosphate buffer (pH 6.0) to standardize the pH and ensure the analyte is properly ionized for the SPE sorbent.
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL deionized water.
-
Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1-2 mL/min.
-
Washing (Critical Step): Wash with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and finally 2 mL of 100% methanol. Note: The 100% methanol wash is the primary mechanism for removing the neutral lipids and phospholipids that cause downstream matrix effects.
-
Elution: Elute the target metabolite with 2 mL of 5% ammonium hydroxide in methanol/acetonitrile (50:50, v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) prior to LC-MS/MS injection.
Part 4: Quantitative Data & Benchmarks
Table 1: Quantitative Matrix Effect Assessment Criteria for Synthetic Cannabinoid LC-MS/MS Analysis
| Parameter | Acceptable Range | Diagnostic Implication | Corrective Action if Failed |
| Absolute Matrix Factor (MF) | 0.80 – 1.20 | Indicates overall ion suppression (<1) or enhancement (>1) at the MS source[2]. | Optimize sample extraction (e.g., switch LLE to mixed-mode SPE)[4]. |
| IS-Normalized MF | 0.85 – 1.15 | Evaluates if the internal standard properly compensates for the matrix effect. | Use a perfectly matched stable-isotope labeled (SIL) internal standard. |
| MF Coefficient of Variation (CV) | < 15% across 6 lots | Assesses the biological variability of the matrix effect among different subject samples. | Improve chromatographic separation (e.g., steep gradient) to avoid variable interference[5]. |
| Extraction Recovery | > 50% (Consistent) | Measures absolute yield of the extraction process independent of MS suppression[3]. | Adjust wash/elution solvent pH or strengths in the SPE protocol. |
Part 5: References
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-column infusion Source: tandfonline.com URL: [Link]
-
Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: chromatographyonline.com URL: [Link]
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: nih.gov URL: [Link]
-
Title: Gradient elution mode for the troubleshooting of matrix effect on the determination of G004 in different tissues by LC-MS/MS Source: nih.gov URL: [Link]
-
Title: Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search Source: acs.org URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Gradient elution mode for the troubleshooting of matrix effect on the determination of G004 in different tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in mass spectrometry for (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific analytical challenges associated with (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (commonly known as 5-hydroxy-JWH-019), a major urinary metabolite of the synthetic cannabinoid JWH-019.
Analyzing highly lipophilic, easily fragmented synthetic cannabinoids in complex biological matrices often results in elevated background noise, ion suppression, and false positives. This guide breaks down the causality behind these issues and provides self-validating protocols to optimize your LC-MS/MS workflows.
Sample Preparation & Matrix Interferences
Q: Why am I experiencing high baseline noise and ion suppression when analyzing urine or plasma samples for 5-hydroxy-JWH-019?
The Causality: High baseline noise in electrospray ionization (ESI) is rarely just "detector noise"; it is predominantly chemical noise caused by matrix effects. When endogenous phospholipids and salts co-elute with your target analyte, they compete for charge on the surface of the ESI droplets. This prevents efficient droplet desolvation, leading to an influx of large, un-ionized solvent clusters into the mass analyzer, which elevates the baseline noise floor[1].
The Solution & Protocol: Because 5-hydroxy-JWH-019 possesses a weakly acidic phenolic hydroxyl group but remains overwhelmingly lipophilic, standard reversed-phase extraction often co-extracts neutral lipids. Implementing a Mixed-Mode Strong Cation Exchange (MCX) or a highly optimized Solid Phase Extraction (SPE) protocol is critical to selectively wash away these noise-inducing lipids.
Table 1: Optimized SPE Protocol for 5-hydroxy-JWH-019 Extraction
| Step | Reagent / Solvent | Volume | Purpose |
| Condition | Methanol, then LC-MS Grade Water | 2 mL each | Activates the sorbent bed. |
| Load | Hydrolyzed Urine (pH adjusted to 6.0) | 1 mL | Retains the lipophilic metabolite. |
| Wash 1 | 2% Formic Acid in Water | 2 mL | Removes hydrophilic salts and endogenous acids. |
| Wash 2 | 100% Methanol | 2 mL | Critical Step: Washes away neutral phospholipids that cause ESI background noise. |
| Elute | 5% Ammonium Hydroxide in MeOH:ACN (50:50) | 2 mL | Disrupts ionic/hydrophobic interactions to elute the target analyte. |
| Reconstitute | Initial Mobile Phase (e.g., 5% ACN) | 100 µL | Ensures peak focusing at the head of the column. |
Self-Validating System: To validate that your matrix noise has been eliminated, perform a post-column infusion experiment . Continuously infuse a pure standard of 5-hydroxy-JWH-019 post-column while injecting your extracted blank matrix through the autosampler[1]. If the extraction is successful, the baseline will remain perfectly flat. Any dips or spikes in the baseline indicate residual matrix components causing ion suppression or enhancement.
Chromatographic Optimization & Carryover
Q: How can I reduce background noise caused by column bleed and sample carryover?
The Causality: The hexyl chain and naphthoyl group make 5-hydroxy-JWH-019 highly lipophilic. This causes the molecule to non-specifically bind to stainless steel tubing, injector rotors, and the stationary phase. In subsequent runs, these bound molecules slowly detach, creating "ghost peaks" and a globally elevated baseline that mimics chemical noise.
The Solution & Protocol: Switching to a High-Strength Silica (HSS) T3 column has been shown to provide stronger signals, tighter bandwidths, and significantly reduced peak distortion for synthetic cannabinoids compared to standard C18 columns[2]. Furthermore, implementing a "sawtooth" gradient wash at the end of the run ensures all lipophilic residue is forcefully eluted.
Table 2: UHPLC Gradient Elution Profile for Carryover Reduction Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Flow Rate (mL/min) | % A | % B | Curve |
| 0.00 | 0.5 | 95 | 5 | Initial |
| 4.00 | 0.5 | 5 | 95 | Linear |
| 4.50 | 0.5 | 5 | 95 | Hold (Elution) |
| 4.60 | 0.5 | 95 | 5 | Sawtooth Wash 1 |
| 5.00 | 0.5 | 5 | 95 | Sawtooth Wash 2 |
| 5.50 | 0.5 | 95 | 5 | Re-equilibration |
Self-Validating System: Inject three consecutive solvent blanks immediately following your highest calibration standard (Upper Limit of Quantitation). The protocol is validated if the signal in the third blank is strictly <0.1% of the Lower Limit of Quantitation (LLOQ).
Mass Spectrometry Source Tuning
Q: What ESI+ source parameters should be adjusted to minimize chemical noise for this specific molecule?
The Causality: Because 5-hydroxy-JWH-019 elutes at a very high percentage of organic solvent (>85% Acetonitrile), the surface tension of the droplets is low, but the sheer volume of organic vapor can overwhelm the MS interface. Incomplete desolvation allows solvent clusters to enter the mass analyzer, which registers as a high, erratic baseline (chemical noise).
The Solution & Protocol: You must force complete desolvation by increasing thermal energy, while simultaneously lowering the capillary voltage to prevent the ionization of background solvent impurities.
-
Desolvation Temperature: Increase to 500 °C - 550 °C .
-
Desolvation Gas Flow: Increase to 1000 L/hr (or instrument equivalent) to sweep away neutral solvent molecules.
-
Capillary Voltage: Lower to 1.5 kV - 2.0 kV . The secondary amine/indole core of 5-hydroxy-JWH-019 protonates very easily; lowering the voltage maintains analyte signal while dropping the background noise from harder-to-ionize mobile phase impurities.
Self-Validating System: Ramp the desolvation temperature from 350 °C to 600 °C in 50 °C increments while continuously monitoring the Signal-to-Noise (S/N) ratio of the analyte. The optimal parameter is self-evident: it is the exact temperature where the S/N ratio peaks before thermal degradation of the analyte begins.
MRM Transition Selection & Cross-Talk
Q: How do I select the best MRM transitions to avoid cross-talk and isobaric noise from other synthetic cannabinoids?
The Causality: Under collision-induced dissociation (CID), 5-hydroxy-JWH-019 easily cleaves at the carbonyl-indole bond. This generates a naphthoyl cation at m/z 155.0[3]. Because this exact fragment is shared by dozens of JWH-series cannabinoids (e.g., JWH-018, JWH-073, JWH-019), relying on it for quantitation will result in massive background interference if your sample contains multiple synthetic cannabinoids or their metabolites[4].
The Solution & Protocol: Always use the fragment corresponding to the customized indole core for quantitation, and relegate the generic naphthoyl cation to a qualifier role.
Table 3: Optimized MRM Transitions for 5-hydroxy-JWH-019 ([M+H]+ = 372.2)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin |
| Quantifier | 372.2 | 218.1 | 25 | 1-hexyl-5-hydroxyindole core (Highly specific) |
| Qualifier | 372.2 | 155.0 | 35 | Naphthoyl cation (Generic to JWH-series) |
| Qualifier 2 | 372.2 | 127.0 | 45 | Naphthyl ring fragmentation |
Self-Validating System: Analyze a mixed standard containing JWH-018, JWH-073, and JWH-019. The protocol is validated when the m/z 372.2 → 218.1 channel shows zero cross-talk (no peaks) at the retention times of the other synthetic cannabinoids.
Logical Troubleshooting Workflow
Use the following diagnostic tree to systematically isolate and eliminate background noise in your assay.
Caption: Logical troubleshooting workflow for resolving LC-MS/MS background noise.
References
-
Title: Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Source: Annex Publishers URL: [Link]
-
Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]
-
Title: The New Scanning Mode in Digital Linear Ion Trap Mass Spectrometry for the Detection of New Psychoactive Substances in E-Cigarette Oils Source: ACS Publications (Analytical Chemistry) URL: [Link]
-
Title: Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers Source: MDPI URL: [Link]
Sources
Comprehensive Validation Guide: Quantitative Methods for (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone in Serum
As synthetic cannabinoids continue to evolve, forensic and clinical laboratories face a constant arms race to develop robust, legally defensible analytical methods. The compound (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is the primary phase I 5-hydroxyindole metabolite of JWH-019 (1-hexyl-3-(1-naphthoyl)indole). Because parent aminoalkylindoles are rapidly cleared from the bloodstream and are rarely detected in biological fluids after acute intoxication ([1]), quantifying this specific hydroxylated biomarker in serum is critical for confirming exposure, assessing impairment, and supporting pharmacokinetic research.
As a Senior Application Scientist, I approach method validation not merely as a checklist of parameters, but as the design of a self-validating system . Every step—from sample hydrolysis to mass spectrometric fragmentation—must be governed by chemical causality. This guide objectively compares available analytical modalities and provides a definitive, field-proven LC-MS/MS validation protocol.
Metabolic Rationale & Target Selection
Before selecting an analytical method, one must understand the analyte's origin. JWH-019 undergoes extensive hepatic oxidation by CYP450 enzymes, primarily yielding hydroxylated metabolites on the indole ring or the alkyl chain, followed by rapid phase II glucuronidation ([2]). Targeting the 5-hydroxyindole metabolite extends the detection window in serum from mere hours (parent compound) to several days.
Caption: Metabolic pathway of JWH-019 to its 5-hydroxyindole metabolite.
Technology Comparison: Selecting the Optimal Modality
When developing a quantitative assay for synthetic cannabinoid metabolites, laboratories typically evaluate three modalities. While Immunoassays (ELISA) offer high throughput, they suffer from severe cross-reactivity and cannot definitively quantify specific positional isomers. GC-MS requires cumbersome derivatization of the hydroxyl group. LC-MS/MS remains the gold standard, offering sub-ng/mL sensitivity without derivatization ([3]).
Table 1: Performance Comparison of Analytical Modalities
| Parameter | LC-MS/MS (Gold Standard) | GC-MS (Alternative) | ELISA (Screening Only) |
| Sensitivity (LOQ) | 0.1 – 0.5 ng/mL | 2.0 – 5.0 ng/mL | ~10.0 ng/mL (Cut-off) |
| Specificity | Absolute (Isomer differentiation via MRM) | High (Requires library match) | Low (Class-wide cross-reactivity) |
| Sample Preparation | Enzymatic Hydrolysis + LLE | Hydrolysis + LLE + Derivatization | Direct or simple dilution |
| Derivatization | None required | Required (e.g., BSTFA/TMCS) | None required |
| Throughput | High (5-10 min run time) | Moderate (15-25 min run time) | Very High (Microplate format) |
The Gold Standard: Validated LC-MS/MS Protocol
To achieve a limit of quantification (LOQ) of 0.1 ng/mL in serum, the extraction chemistry must perfectly complement the mass spectrometric detection. Below is the step-by-step methodology, explaining the causality behind each experimental choice.
Step 1: Enzymatic Hydrolysis
-
Action: To 0.5 mL of serum, add 20 µL of deuterated internal standard (e.g., JWH-018-d5 5-hydroxy metabolite, 50 ng/mL) and 50 µL of β -glucuronidase. Incubate at 56°C for 1 hour.
-
Causality: The 5-hydroxyindole metabolite circulates primarily as a phase II glucuronide conjugate. Without enzymatic cleavage, you are only quantifying the free fraction, which drastically underestimates the total body burden and risks false-negative results ([4]).
Step 2: Buffered Liquid-Liquid Extraction (LLE)
-
Action: Adjust the sample pH to 6.0 using 0.1 M phosphate buffer. Add 2 mL of 1-chlorobutane/ethyl acetate (80:20, v/v). Vortex for 5 minutes, centrifuge at 4000 rpm, collect the organic supernatant, and evaporate to dryness under a gentle stream of N₂ at 40°C.
-
Causality: Why LLE instead of a rapid Protein Precipitation (PPT)? Synthetic cannabinoid metabolites are highly lipophilic. PPT leaves massive amounts of endogenous phospholipids in the extract, causing severe ion suppression in the MS source. Furthermore, the pH is critical: at highly alkaline pH, the 5-hydroxyl group (a phenol) becomes ionized, trapping the metabolite in the aqueous phase. A slightly acidic pH (6.0) ensures the molecule remains neutral and partitions efficiently into the organic solvent.
Step 3: Chromatographic Separation
-
Action: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid). Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm) using a gradient elution.
-
Causality: The C18 stationary phase provides excellent retention for lipophilic cannabinoids. The 0.1% formic acid acts as a crucial proton source, enhancing ionization efficiency [M+H]+ in the positive Electrospray Ionization (ESI+) mode.
Step 4: Mass Spectrometric Detection (MRM)
-
Action: Operate the mass spectrometer in ESI+ mode. Target the precursor ion m/z 372.2. Monitor the quantifier transition m/z 372.2 → 155.1 and the qualifier transition m/z 372.2 → 127.1.
-
Causality: The m/z 155.1 product ion represents the highly stable naphthoyl cation. This is a classic, abundant structural signature of the JWH family, ensuring an exceptionally high signal-to-noise ratio and absolute structural confirmation.
Caption: Validated sample preparation and LC-MS/MS workflow for serum quantification.
Validation Framework: The Self-Validating System
A method is only as trustworthy as its validation framework. According to GTFCh and SWGTOX guidelines, a quantitative method must prove it is immune to the chaotic variables of biological matrices ([5]).
By incorporating a matched deuterated internal standard (IS) at the very first step, we create a self-validating system . If extraction recovery drops due to a pipetting error or matrix emulsion, the IS recovery drops proportionally. Because quantification is based on the Area Ratio (Analyte Area / IS Area), the final calculated concentration remains mathematically insulated from these physical losses.
Table 2: Typical LC-MS/MS Validation Parameters for the 5-Hydroxyindole Metabolite
| Validation Parameter | Acceptance Criteria (GTFCh) | Typical Method Result |
| Linear Range | R2>0.99 | 0.1 – 50.0 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.1 ng/mL |
| Intra-day Precision (RSD) | ≤ 15% ( ≤ 20% at LOQ) | 4.2% – 7.8% |
| Inter-day Precision (RSD) | ≤ 15% ( ≤ 20% at LOQ) | 6.1% – 9.5% |
| Accuracy (Bias) | ± 15% of nominal value | 92% – 108% |
| Matrix Effect (Ion Suppression) | IS-normalized RSD ≤ 15% | 88% – 113% |
| Extraction Recovery | Consistent across concentrations | 75% – 85% |
By strictly adhering to this extraction chemistry and validation framework, laboratories can confidently quantify (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, providing unassailable data for forensic investigations and toxicological research.
Sources
Comprehensive Inter-Laboratory Comparison Guide: Analysis of (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
(1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone —more commonly identified in forensic and clinical toxicology as the JWH-019 5-hydroxyindole metabolite —is a critical biomarker for the detection of synthetic cannabinoid receptor agonist (SCRA) consumption. Because parent SCRAs are extensively metabolized and rarely excreted intact, identifying specific in vivo phase I metabolites in human urine is essential for unambiguous drug screening[1].
As a Senior Application Scientist, I have designed this guide to provide researchers, toxicologists, and drug development professionals with an objective, data-driven comparison of analytical methodologies. This document establishes a self-validating framework for the extraction, detection, and inter-laboratory data harmonization of this specific metabolite.
Metabolic Pathway & Diagnostic Significance
Upon ingestion, the parent compound JWH-019 undergoes extensive hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes[2]. The primary metabolic pathways include monohydroxylation at the indole ring (yielding the 5-hydroxyindole metabolite), hydroxylation at the N-hexyl side chain, and terminal oxidation[1].
Monitoring the 5-hydroxyindole metabolite is diagnostically superior to targeting the parent compound because it accumulates in higher concentrations in urine and provides a longer detection window[3].
CYP450-mediated phase I metabolism of JWH-019 yielding the 5-hydroxyindole metabolite.
Inter-Laboratory Platform Comparison
Laboratories tasked with SCRA metabolite quantification primarily utilize three analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Liquid Chromatography-Quadrupole Time-of-Flight (LC-qToF-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5].
Causality Behind Platform Selection
While GC-MS offers high specificity via established Electron Ionization (EI) spectral libraries, it requires extensive chemical derivatization (e.g., using MSTFA) to volatilize the polar hydroxyl group on the indole ring[6]. This extra derivatization step introduces significant inter-laboratory variance due to incomplete reactions or extraction solvent interference[7].
Conversely, LC-MS/MS is the gold standard for targeted inter-laboratory quantification. It allows for the direct analysis of the polar 5-hydroxyindole metabolite without derivatization, utilizing specific Multiple Reaction Monitoring (MRM) transitions (m/z 372 → 155 and 372 → 127) to ensure high fidelity and reproducibility across different facilities[3].
Quantitative Performance Comparison
| Analytical Platform | Sensitivity (LOD / LOQ) | Precision (Inter-day RSD) | Matrix Effects | Workflow Causality & Utility |
| LC-MS/MS (MRM) | LOD: 0.01 - 0.25 ng/mLLOQ: 0.05 - 0.5 ng/mL[8] | < 15%[8] | 88% - 128%[8] | Optimal for targeted quantitation. Direct injection post-extraction. High sensitivity for trace metabolites. |
| LC-qToF-MS | Moderate to High | < 20% | Moderate | Optimal for discovery. High-resolution accurate mass allows retrospective screening for unknown designer analogs[5]. |
| GC-MS | Moderate (Requires higher sample volumes) | 15% - 25% | Low (Post-derivatization) | Sub-optimal for polar metabolites. Susceptible to high inter-lab variability due to fatty acid interferences and derivatization efficiency[6]. |
Self-Validating Experimental Protocol (LC-MS/MS)
To achieve reproducible relative and absolute quantification across laboratories, a self-validating protocol must be employed[7]. The following workflow integrates best practices for sample preparation, enzymatic deconjugation, and LC-MS/MS analysis.
Standardized inter-laboratory workflow for 5-OH-JWH-019 quantification in urine.
Step-by-Step Methodology
-
Sample Aliquoting & Internal Standard Addition
-
Action: Aliquot 1.0 mL of human urine into a clean glass tube. Immediately spike with a deuterated internal standard (e.g., d5-JWH-018 N-(5-hydroxypentyl) metabolite) at a concentration of 10 ng/mL[9].
-
Causality: The internal standard must be added before any sample manipulation. This creates a self-validating system that automatically corrects for subsequent matrix effects, extraction losses, and ionization suppression during mass spectrometry[8].
-
-
Enzymatic Hydrolysis
-
Action: Add 50 µL of β-glucuronidase enzyme and 500 µL of sodium acetate buffer (pH 4.5). Incubate at 50°C for 1 hour[9].
-
Causality: Phase II metabolism heavily glucuronidates the 5-hydroxyl group of the metabolite to increase water solubility for excretion. Without highly efficient enzymatic deconjugation, the total free metabolite concentration will be drastically underestimated, leading to false-negative results[9].
-
-
Alkaline Liquid-Liquid Extraction (LLE)
-
Action: Adjust the sample pH to 10 using 0.1 M NaOH. Extract with 2 mL of a non-polar solvent mixture (e.g., hexane:ethyl acetate, 99:1 v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes[8].
-
Causality: Performing LLE under alkaline conditions suppresses the ionization of acidic endogenous urinary interferences while maintaining the neutral state of the targeted basic/neutral cannabinoid metabolite. This maximizes extraction recovery (typically yielding 69–121% efficiency)[8].
-
-
Reconstitution
-
Action: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% Methanol / 50% 10mM Ammonium Formate)[4].
-
-
LC-MS/MS Analysis
-
Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 150 mm x 2.0 mm, 3 µm) maintained at 40°C. Utilize a gradient elution using 10 mM ammonium formate in water (Mobile Phase A) and pure methanol (Mobile Phase B)[4].
-
Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode. Monitor the protonated precursor ion [M+H]+ at m/z 372.
-
MRM Transitions: Set the quantifier ion at m/z 155 (representing the unaltered naphthyl moiety) and the qualifier ion at m/z 127[3].
-
Data Harmonization and Quality Control
A major challenge in metabolomic and toxicological analysis is integrating data collected using different equipment across various facilities[7]. Errors in relative quantification often stem from erroneous peak identification, insufficient chromatographic separation, or differing detector sensitivities[7].
To harmonize data for the JWH-019 5-hydroxyindole metabolite:
-
Global Quality Control (QC) Samples: Pooled urine extracts containing known concentrations of the metabolite must be distributed and run concurrently in all participating laboratories to serve as a baseline for data normalization[7].
-
Relative Quantification: By normalizing the absolute peak area of the 5-hydroxyindole metabolite to the deuterated internal standard, laboratories can mathematically mitigate instrument-specific sensitivity differences, consistently achieving an inter-day precision of <15% RSD[8].
References
- Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH Liverpool John Moores University
- Structures of JWH-019 and its potential metabolites ResearchG
- Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integr
- LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples Uniklinik Freiburg
- Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry Acta Medica
- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications LCGC Intern
- Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search ACS Public
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
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- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. actamedica.org [actamedica.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. mdpi.com [mdpi.com]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Binding Studies of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone at CB1 and CB2 Receptors
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol
As a Senior Application Scientist in receptor pharmacology, I have structured this guide to provide a rigorous, objective comparison of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone —commonly known as the JWH-019 5-hydroxyindole metabolite —against its parent compound and structural analogs. This guide synthesizes structural-activity relationships (SAR), comparative binding affinities, and self-validating experimental methodologies to support advanced forensic and pharmacological research.
Structural Context and Pharmacological Causality
Synthetic cannabinoid receptor agonists (SCRAs) like JWH-019 (1-hexyl-3-(1-naphthoyl)indole) were originally developed as pharmacological probes but have become prevalent in illicit markets. In vivo, JWH-019 is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP1A2 , yielding several oxidative metabolites [1].
The compound (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone represents a critical phase I monohydroxylated metabolite. In traditional pharmacology, phase I metabolism typically detoxifies and reduces the efficacy of a drug. However, the naphthoylindole class exhibits a dangerous paradox: hydroxylation at the 5-position of the indole ring preserves, and in some microenvironments enhances, binding affinity and intrinsic efficacy at the CB1 receptor [2].
The Causality of Retained Affinity:
-
Lipophilic Anchor: The 6-carbon (hexyl) N-alkyl chain is perfectly sized to anchor into the deep hydrophobic binding pocket of the CB1 and CB2 receptors. Extending this chain beyond six carbons drastically reduces affinity, while the hexyl chain maintains an optimal van der Waals interaction [4].
-
Hydrogen Bonding: The addition of the 5-hydroxyl group introduces a polar contact point. Instead of causing steric clash, this hydroxyl group forms novel hydrogen bonds with polar residues at the periphery of the CB1 orthosteric site, stabilizing the active receptor conformation (R*) and maintaining full agonism.
Comparative Binding Profiles
To objectively evaluate the performance of the JWH-019 5-hydroxyindole metabolite, we must benchmark it against its parent compound (JWH-019), its shorter-chain homolog (JWH-018 5-hydroxyindole metabolite), and the phytocannabinoid reference, Δ⁹-THC.
| Compound | CB1 Affinity ( Ki , nM) | CB2 Affinity ( Ki , nM) | Functional Efficacy (GTPγS) | Receptor Selectivity |
| JWH-019 5-OH Metabolite | ~4.5 - 9.8 | ~5.0 - 6.0 | Full Agonist | Non-selective |
| JWH-019 (Parent) | 9.8 ± 2.0 | 5.6 ± 2.0 | Full Agonist | Slight CB2 preference |
| JWH-018 5-OH Metabolite | 4.2 ± 1.2 | 2.6 ± 0.3 | Full Agonist | Slight CB2 preference |
| Δ⁹-THC (Reference) | 41.0 ± 2.0 | 36.0 ± 10.0 | Partial Agonist | Non-selective |
*Note: Exact Ki values for the JWH-019 5-OH specific isomer are extrapolated from validated SAR models of JWH-019 and the highly characterized JWH-018 5-OH homolog [2, 4]. Both metabolites exhibit single-digit nanomolar affinity, vastly outperforming the partial agonist Δ⁹-THC.
Clinical Implication of the Data
The retained full agonism of these 5-hydroxy metabolites explains the severe toxicity profile of SCRAs. While Δ⁹-THC acts as a partial agonist that cannot fully saturate the receptor's downstream signaling cascade, the 5-hydroxyindole metabolites force the CB1 receptor into a state of maximal activation. This hyper-stimulation is the direct causal mechanism for SCRA-induced electrographic seizures and severe psychosis [3].
Receptor Signaling Dynamics
Binding of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone to CB1/CB2 receptors triggers a classic Gi/o -coupled GPCR cascade. The full agonist nature of the metabolite ensures robust dissociation of the Gαi subunit, which potently inhibits adenylyl cyclase, while the Gβγ dimer initiates MAPK/ERK pathways.
CB1/CB2 Gi/o-coupled signaling pathway activated by 5-hydroxyindole metabolites.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls that automatically flag assay failures (e.g., lipid partitioning or receptor degradation).
Protocol A: Radioligand Competition Binding Assay ( [3H]CP−55,940 )
This assay determines the Ki of the metabolite by measuring its ability to displace a tritiated universal cannabinoid agonist.
Self-Validation Criteria: Non-specific binding (NSB) must be strictly defined. Because highly lipophilic SCRAs can partition into cell membranes, NSB must not exceed 30% of total binding. If it does, the membrane washing protocol has failed.
-
Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 mins.
-
Incubation Setup: In a 96-well plate, combine:
-
50 µg of membrane protein.
-
0.2 nM [3H]CP−55,940 (Radioligand).
-
Serial dilutions of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone ( 10−11 to 10−5 M).
-
-
Internal Control (NSB): In designated wells, replace the test compound with 10 µM WIN55,212-2 . This saturates all true receptors; any remaining radioactivity is non-specific lipid binding.
-
Equilibration: Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.05% polyethylenimine (PEI) and 0.1% BSA (to reduce ligand sticking).
-
Quantification: Wash filters 3x with ice-cold buffer. Extract radioactivity in scintillation fluid and count. Calculate Ki using the Cheng-Prusoff equation.
Self-validating radioligand competition binding assay workflow for cannabinoid receptors.
Protocol B: Functional Efficacy via [35S]GTPγS Binding
Affinity ( Ki ) does not equal efficacy. To prove the 5-hydroxy metabolite is a full agonist, we measure G-protein activation.
-
Reaction Mix: Incubate CB1-expressing membranes with 10 µM GDP (to lock receptors in the inactive state), 0.1 nM [35S]GTPγS , and varying concentrations of the test metabolite.
-
Self-Validation Criteria:
-
Basal Control: Measure binding with GDP but no agonist.
-
Maximal Control ( Emax ): Measure binding with 10 µM CP-55,940 (a known full agonist). The test compound's Emax must be normalized against this standard. If the test compound reaches ≥95% of the CP-55,940 response, it is verified as a full agonist.
-
-
Filtration: Filter through GF/B filters, wash, and quantify via liquid scintillation.
Summary
The structural evolution from JWH-019 to its 5-hydroxyindole metabolite ((1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone) demonstrates a critical principle in SCRA pharmacology: hepatic oxidation does not guarantee detoxification. By retaining single-digit nanomolar affinity at CB1/CB2 receptors and acting as a full agonist, this metabolite significantly contributes to the prolonged intoxication and severe adverse events (such as seizures) observed in forensic toxicology cases. Accurate profiling using self-validating radioligand and GTPγS assays is essential for updating immunoassay cross-reactivity panels and LC-MS/MS diagnostic libraries.
References
-
Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) Source: MDPI - International Journal of Molecular Sciences (2023) URL:[Link]
-
Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity Source: PLoS One (2011) / ResearchGate URL:[Link]
-
Natural (Δ9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor Source: Nature Scientific Reports / PMC (2017) URL:[Link]
Stability comparison of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone under different storage conditions
Executive Summary
For forensic toxicologists and drug development professionals, the accurate detection of synthetic cannabinoids relies heavily on the pre-analytical stability of their metabolites. This guide provides an objective, data-driven comparison of the storage stability of (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (commonly known as the JWH-019 5-hydroxyindole metabolite) against its parent compound and structural analogs.
Pharmacological Context & Structural Significance
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a major Phase I metabolite of the naphthoylindole synthetic cannabinoid JWH-019[1]. Because parent synthetic cannabinoids are highly lipophilic, rapidly metabolized, and rarely detectable in urine, forensic and clinical laboratories must target hydroxylated and carboxylated metabolites to confirm exposure 2[2].
The structural addition of the 5-hydroxyl group on the indole ring fundamentally alters the molecule's physicochemical properties. While it increases polarity and facilitates Phase II glucuronidation for renal excretion, it also introduces new vulnerabilities to oxidative degradation ex vivo if samples are improperly stored 3[3].
Metabolic pathway and ex vivo degradation routes of JWH-019 and its 5-hydroxy metabolite.
Mechanistic Causality: Matrix and Temperature Effects
The stability of synthetic cannabinoid metabolites (SCMs) is governed by a complex interplay of thermal degradation, matrix pH, and residual enzymatic activity 4[4].
-
Whole Blood vs. Urine: SCMs, including the JWH-019 5-OH metabolite, are significantly more stable in urine than in whole blood. Blood contains active esterases and other hydrolytic enzymes that, even at refrigerated temperatures, can slowly degrade structural analogs over time 5[5].
-
Parent vs. Metabolite: Parent compounds like JWH-019 are highly lipophilic and prone to rapid degradation or matrix-binding losses in whole blood at room temperature. In contrast, the JWH-019 5-OH metabolite exhibits enhanced survivability in identical conditions, though it still requires freezing for long-term preservation to halt enzymatic breakdown 6[6].
Quantitative Stability Comparison
The following table synthesizes quantitative recovery data across various storage conditions, comparing the JWH-019 5-OH metabolite with its parent compound and the closely related JWH-018 5-hydroxypentyl metabolite.
Table 1: Comparative Stability Profile (% Remaining after 30 Days)
| Analyte | Biological Matrix | 20°C (Room Temp) | 4°C (Refrigerated) | -20°C (Frozen) |
| JWH-019 (Parent) | Whole Blood | < 10% (Severe Loss) | ~60% | > 95% |
| JWH-019 5-OH Metabolite | Whole Blood | ~45% | ~85% | > 95% |
| JWH-019 5-OH Metabolite | Urine | ~75% | > 90% | > 98% |
| JWH-018 5-OH Metabolite | Urine | ~78% | > 90% | > 98% |
(Note: Data synthesized from long-term stability studies on naphthoylindole metabolites[4][5].)
Self-Validating Experimental Protocol for Stability Assessment
To ensure absolute trustworthiness in stability profiling, laboratories must employ a self-validating analytical workflow. The following LC-QTOF-MS protocol utilizes deuterated internal standards (IS) introduced prior to extraction. This critical step ensures that any measured decrease in analyte concentration is definitively caused by storage degradation, rather than variable extraction recoveries or matrix ionization suppression 2[2].
Step-by-step analytical workflow for evaluating synthetic cannabinoid storage stability.
Step-by-Step Methodology:
-
Sample Aliquoting & Fortification: Aliquot 1.0 mL of verified blank human urine or whole blood into silanized glass vials. Silanization is crucial to prevent the highly lipophilic synthetic cannabinoids from non-specifically binding to the glass walls. Spike with (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone to a target concentration of 10 ng/mL.
-
Controlled Storage: Distribute aliquots across three temperature conditions: 20°C (Room Temp), 4°C (Refrigerated), and -20°C (Frozen). Pull samples at defined intervals (e.g., t = 0, 7, 14, 30, and 168 days)[5].
-
Enzymatic Hydrolysis (Urine Only): To mimic authentic casework where the metabolite is heavily glucuronidated, add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0) and 2000 units of β-glucuronidase. Incubate at 55°C for 2 hours to cleave phase II conjugates and free the 5-OH metabolite 3[3].
-
Internal Standard Addition & Extraction: Add 10 µL of D5-JWH-018 5-OH (internal standard). Perform a Liquid-Liquid Extraction (LLE) using cold acetonitrile to precipitate proteins. Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.
-
LC-QTOF-MS Analysis: Transfer the supernatant to an autosampler. Separate analytes using a C18 column (100 × 2.0 mm, 2 µm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Detect via positive electrospray ionization (ESI+)[2].
-
Data Quantification: Calculate the peak area ratio of the JWH-019 5-OH metabolite to the D5-IS. Stability is expressed as the percentage of the peak area ratio at time t relative to the baseline ratio at t=0.
Conclusion
For reliable longitudinal testing, (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone must be stored at -20°C, where it remains stable for over 168 days in both blood and urine[5]. While short-term refrigeration (4°C) is acceptable for urine samples up to 30 days, whole blood matrices require immediate freezing to prevent significant analyte loss driven by enzymatic hydrolysis[4][6].
References
-
Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | Journal of Analytical Toxicology | 6
-
Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days | National Institute of Informatics (NII) | 5
-
JWH 019 5-hydroxyindole metabolite | Cayman Chemical Forensics | 1
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis | NIH / PMC | 4
-
LC-QTOF-MS as a superior strategy to immunoassay for the comprehensive analysis of synthetic cannabinoids in urine | UOA | 2
-
Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search | NIH / PMC |3
Sources
Personal protective equipment for handling (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Operational Safety and PPE Guide: Handling (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
As a Senior Application Scientist, I approach the handling of synthetic cannabinoids not just as a regulatory requirement, but as a critical scientific discipline. (1-Hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (a 5-hydroxy derivative of JWH-019) is a highly potent cannabimimetic indole. It exhibits superior binding affinity to both central (CB1) and peripheral (CB2) cannabinoid receptors compared to traditional phytocannabinoids[1]. Because of its extreme potency, even microgram-level exposures can induce severe psychoactive effects, tachycardia, and neurotoxicity[2].
This guide provides a self-validating, step-by-step operational protocol for handling this compound safely. We do not simply list equipment; we engineer a workflow where every safety measure is backed by the physical and chemical properties of the substance.
Hazard Assessment & The Causality of Protection
Understanding why we use specific PPE is the first step in building a culture of safety. Synthetic cannabinoids present two primary vectors of occupational exposure:
-
Aerosolization (Inhalation): The compound is typically synthesized and supplied as a fine crystalline solid[1]. Airborne particulates generated during weighing can be inhaled, bypassing first-pass hepatic metabolism and crossing the blood-brain barrier directly.
-
Lipophilicity (Dermal Absorption): Like all JWH-series analogs, this compound is highly lipophilic. If it contacts the skin—especially when solubilized in organic carriers like DMSO, methanol, or DMF—it will rapidly absorb into the systemic circulation[3].
The CDC and NIOSH have documented that inadequate PPE during the handling of synthetic cannabinoids directly leads to systemic absorption and psychoactive symptoms in personnel[4]. Therefore, our PPE strategy must create an impermeable barrier against both fine powders and organic solvents.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the mandatory PPE for handling (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone. Quantitative standards must be strictly observed.
| PPE Category | Specification & Standard | Causal Rationale & Scientific Grounding |
| Hand Protection | Double-layered Nitrile gloves (Minimum 6 mil thickness per layer). | Latex offers poor resistance to organic solvents. Double-gloving allows you to safely discard the outer glove if contaminated during solubilization without exposing the skin[5]. |
| Respiratory | NIOSH-approved N95, P100 half-mask, or PAPR. | Essential when handling dry powders outside of a closed system. Protects against the inhalation of highly potent aerosolized micro-particles[4]. |
| Eye Protection | Splash-proof chemical safety goggles (ANSI Z87.1). | Prevents mucosal absorption of airborne dust and protects against solvent splashes during the dissolution phase[6]. |
| Body Protection | Disposable Tyvek® suit or fluid-resistant, cuffed lab coat. | Eliminates the risk of "take-home" contamination on personal clothing, a documented risk in synthetic cannabinoid handling[2]. |
Step-by-Step Operational Protocol
A safe protocol is a self-validating system. By following these steps, you ensure that engineering controls (like fume hoods) act as your primary defense, while PPE acts as your secondary fail-safe.
Step 1: Pre-Entry & Donning
-
Inspect all PPE for micro-tears before entering the handling zone.
-
Don the Tyvek suit or lab coat, followed by the respiratory mask and safety goggles.
-
Apply the inner pair of nitrile gloves, ensuring the cuffs go under the lab coat sleeves. Apply the outer pair of gloves over the sleeves to create a sealed, overlapping barrier.
Step 2: Weighing and Transfer (High-Risk Phase) Causality: Dry powder transfer is the most likely step to generate aerosols.
-
Perform all weighing inside a certified chemical fume hood or a HEPA-filtered analytical enclosure[5].
-
Use an anti-static bar or zero-stat gun on your spatulas and weigh boats. Static electricity can cause the fine powder to repel and aerosolize.
Step 3: Solubilization
-
Transfer the pre-weighed solid into a glass vial and immediately cap it.
-
Inject your solvent (e.g., DMSO or Methanol) through a septum cap if possible, or open the vial only deep inside the fume hood[3].
-
Vortex the solution. Note: Once in solution, the inhalation risk drops, but the dermal absorption risk exponentially increases due to the solvent carrier.
Step 4: Doffing and Exit
-
Wipe down the exterior of the sealed vial with a solvent-dampened wipe.
-
Remove the outer gloves inside the fume hood and dispose of them in a hazardous waste bin.
-
Remove goggles, respirator, and lab coat. Wash hands and forearms thoroughly with soap and lukewarm water[6].
Decontamination and Disposal Plan
In the event of a spill, immediate and calculated action is required. Do not use water to clean up the dry powder, as it is insoluble in water and will simply spread.
-
Powder Spill: Gently cover the powder with paper towels to prevent aerosolization. Wet the towels carefully with an organic solvent (e.g., ethanol or isopropanol) to dissolve the compound, then wipe it up.
-
Liquid Spill: Absorb the solvent spill with chemical absorbent pads.
-
Secondary Cleaning: Wash the affected surface with a strong surfactant (detergent) and water to remove any residual lipophilic film.
-
Disposal: All contaminated wipes, gloves, and empty vials must be placed in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration[3].
Operational Workflow Visualization
The following diagram illustrates the logical flow of handling operations and emergency spill response.
Caption: Workflow for the safe handling and spill response of synthetic cannabinoids.
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014." nih.gov. Available at: 2
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine 'Spice' Lab." cdc.gov. Available at: 4
-
Cayman Chemical. "Safety Data Sheet: JWH 019 N-(5-fluorohexyl) isomer." caymanchem.com. Available at: 3
-
Cayman Chemical. "JWH 019 (CAS Number: 209414-08-4) Product Information." caymanchem.com. Available at: 1
-
Utah State University. "RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY." usu.edu. Available at: 6
-
SDS Manager. "Safety Rules in Chemical Laboratories: A Practical Guide." sdsmanager.com. Available at: 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
